![molecular formula C19H24BFN2O5S B14131147 N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14131147.png)
N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide is an organic compound that features both borate and sulfonamide functional groups
Métodos De Preparación
The synthesis of N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide typically involves nucleophilic substitution and amidation reactions. The starting materials include 2-ethoxypyridine and 2-fluorobenzenesulfonyl chloride. The reaction conditions often require the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which is then treated with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield the final product .
Análisis De Reacciones Químicas
N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The borate group can be oxidized to form boronic acids.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Aplicaciones Científicas De Investigación
N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can act as a ligand in biochemical assays.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The borate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The sulfonamide group can interact with proteins and enzymes, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Similar compounds to N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide include:
2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has a methoxy group instead of an ethoxy group.
2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a chloro group instead of a fluorobenzenesulfonamide group.
2-isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound has an isopropoxy group instead of an ethoxy group
Propiedades
Fórmula molecular |
C19H24BFN2O5S |
|---|---|
Peso molecular |
422.3 g/mol |
Nombre IUPAC |
N-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C19H24BFN2O5S/c1-6-26-17-15(23-29(24,25)16-10-8-7-9-14(16)21)11-13(12-22-17)20-27-18(2,3)19(4,5)28-20/h7-12,23H,6H2,1-5H3 |
Clave InChI |
ITUFIHFEDOSLMI-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCC)NS(=O)(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


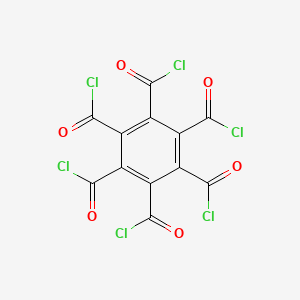
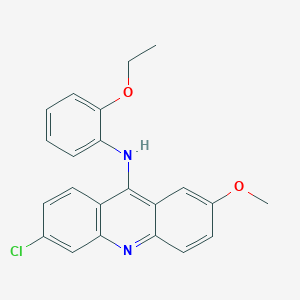
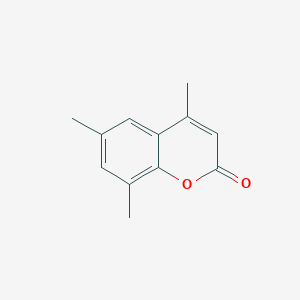

![5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol](/img/structure/B14131094.png)
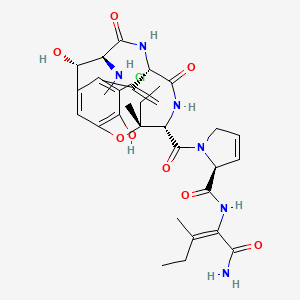
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14131101.png)
![4-(2-chlorodibenz[b,f][1,4]oxazepin-11-yl)-1-Piperazinesulfonylfluoride](/img/structure/B14131108.png)
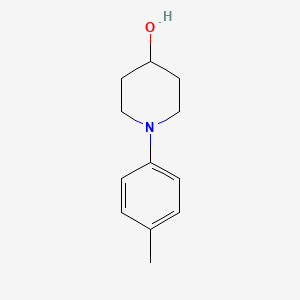
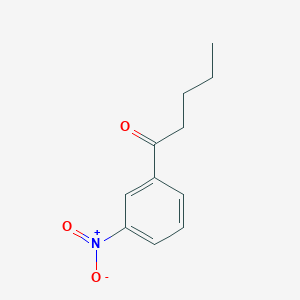
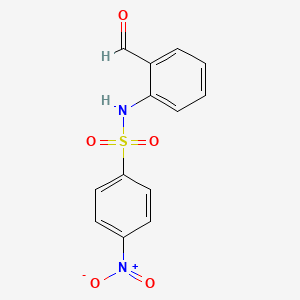
![6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B14131129.png)
![Methyl N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B14131136.png)
![2,7-Bis(2-(diisopropylamino)ethyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14131140.png)
